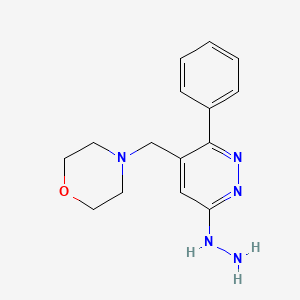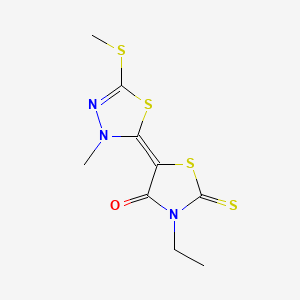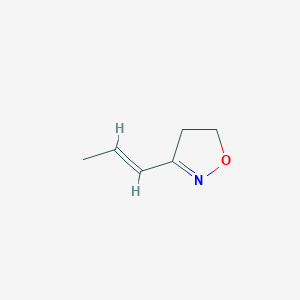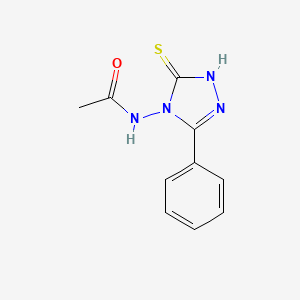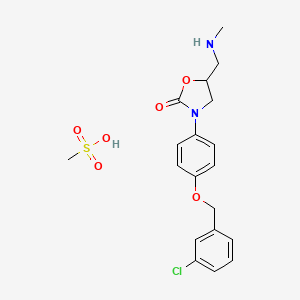![molecular formula C17H17NOSe B12913683 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 828939-62-4](/img/structure/B12913683.png)
5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then treated with acetic anhydride to yield the isoxazole ring. The phenylselanyl group is introduced through a nucleophilic substitution reaction using phenylselenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The isoxazole ring can be reduced under specific conditions to yield dihydroisoxazole derivatives.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylselanyl group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The isoxazole ring may also contribute to its biological activity by interacting with cellular receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but lacks the phenylselanyl group.
3-Phenyl-5-methylisoxazole: Another isoxazole derivative with different substituents.
5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Contains a carbonyl chloride group instead of the phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other isoxazole derivatives and highlights its potential for various applications in research and industry.
Propriétés
Numéro CAS |
828939-62-4 |
|---|---|
Formule moléculaire |
C17H17NOSe |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-5-(phenylselanylmethyl)-4H-1,2-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-17(13-20-15-10-6-3-7-11-15)12-16(18-19-17)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clé InChI |
JRQLCONUTPMRNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NO1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


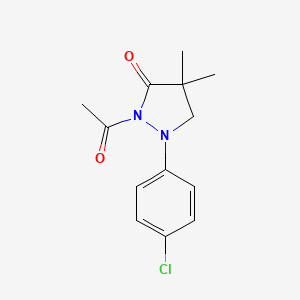
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)
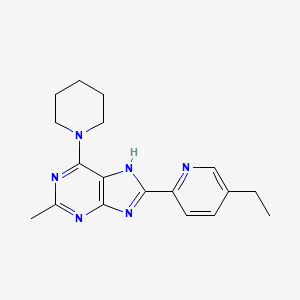
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)
